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Compound of Interest

Compound Name: 2,6-Dichloro-5-nitroquinoline

Cat. No.: B582324 Get Quote

Abstract: This technical guide provides a comprehensive overview of the predicted

spectroscopic characteristics of 2,6-dichloro-5-nitroquinoline. Due to the limited availability of

experimental data for this specific compound in public databases, this guide leverages a

comparative analysis of structurally related molecules to forecast its spectral properties. This

document is intended for researchers, scientists, and professionals in drug development,

offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS), alongside generalized experimental protocols for spectroscopic

analysis.

Introduction
2,6-Dichloro-5-nitroquinoline is a halogenated and nitrated quinoline derivative. Such

compounds are of significant interest in medicinal chemistry and materials science due to their

potential biological activities and utility as synthetic intermediates. The precise substitution

pattern—two chlorine atoms at positions 2 and 6, and a nitro group at position 5—is expected

to significantly influence its spectroscopic signature. This guide synthesizes information from

analogous compounds to provide a robust predictive model for its characterization.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,6-dichloro-5-
nitroquinoline. These predictions are derived from the known data of structurally similar

compounds, including various chloro-nitroquinolines, dichloroquinolines, and nitroquinolines.
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Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) for the protons of 2,6-dichloro-5-nitroquinoline in a standard

deuterated solvent like CDCl₃ are presented in Table 1. The electron-withdrawing effects of the

two chlorine atoms and the nitro group, as well as the anisotropic effects of the quinoline ring

system, are the primary determinants of these shifts.

Table 1: Predicted ¹H NMR Spectral Data for 2,6-Dichloro-5-nitroquinoline (Solvent: CDCl₃,

Reference: TMS at δ 0.00 ppm)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3 7.4 - 7.6 d 8.5 - 9.0

H-4 8.2 - 8.4 d 8.5 - 9.0

H-7 7.8 - 8.0 d 8.8 - 9.2

H-8 8.5 - 8.7 d 8.8 - 9.2

Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms are detailed in Table 2. The positions of the

carbons relative to the nitrogen, chlorine, and nitro substituents dictate their electronic

environment and, consequently, their resonance frequencies.

Table 2: Predicted ¹³C NMR Spectral Data for 2,6-Dichloro-5-nitroquinoline (Solvent: CDCl₃,

Reference: CDCl₃ at δ 77.16 ppm)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 150 - 152

C-3 123 - 125

C-4 136 - 138

C-4a 147 - 149

C-5 140 - 142

C-6 135 - 137

C-7 128 - 130

C-8 125 - 127

C-8a 149 - 151

Predicted Infrared (IR) Spectral Data
The predicted characteristic IR absorption bands for 2,6-dichloro-5-nitroquinoline are listed in

Table 3. These are based on the vibrational modes of the functional groups present in the

molecule.

Table 3: Predicted IR Spectral Data for 2,6-Dichloro-5-nitroquinoline

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3100 - 3000 Medium Aromatic C-H stretch

~1600, ~1470 Medium-Strong Aromatic C=C stretch

~1520, ~1340 Strong
Asymmetric & Symmetric N-O

stretch (nitro group)

~850 Strong C-Cl stretch

Predicted Mass Spectrometry (MS) Data
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The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments under

Electron Ionization (EI) are presented in Table 4. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl)

will result in characteristic M+2 and M+4 peaks.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2,6-Dichloro-5-nitroquinoline

m/z Predicted Fragment Notes

242/244/246 [M]⁺

Molecular ion peak with

characteristic chlorine isotope

pattern.

212/214/216 [M-NO]⁺ Loss of nitric oxide.

196/198/200 [M-NO₂]⁺ Loss of nitro group.

161/163 [M-NO₂-Cl]⁺
Loss of nitro group and one

chlorine atom.

Experimental Protocols
The following sections describe generalized experimental procedures for the spectroscopic

analysis of compounds like 2,6-dichloro-5-nitroquinoline, based on established methods for

related molecules[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[1].

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

accumulation of 16-32 scans[1].

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled

pulse sequence is standard. Typical parameters include a 30° pulse width, a relaxation delay

of 2-5 seconds, and a sufficient number of scans (e.g., 1024-4096) to achieve an adequate

signal-to-noise ratio[1].
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Infrared (IR) Spectroscopy
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately

100 mg of dry potassium bromide (KBr) powder and press the mixture into a thin,

transparent disk[1].

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be acquired

and subtracted from the sample spectrum[1].

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the ion source via direct infusion or after separation by

Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule[2].

Mass Analysis: The mass spectrum is recorded over a suitable mass range, for instance, m/z

50-500[2].

Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical workflow for the

synthesis and characterization of a dichloronitroquinoline and a hypothetical signaling pathway

where such a compound might be investigated.
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Caption: General workflow for the synthesis and spectroscopic analysis of a
dichloronitroquinoline.
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Caption: Hypothetical inhibition of a kinase signaling pathway by 2,6-dichloro-5-
nitroquinoline.

Conclusion
While direct experimental spectroscopic data for 2,6-dichloro-5-nitroquinoline is not readily

available, this guide provides a detailed predictive framework based on the analysis of

analogous compounds. The tabulated predicted NMR, IR, and MS data, along with the

generalized experimental protocols, offer a valuable resource for the identification and

characterization of this molecule. The provided workflows can guide the synthetic and

analytical processes for this and related compounds. Further experimental work is required to

validate these predictions and fully elucidate the spectroscopic properties of 2,6-dichloro-5-
nitroquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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